![molecular formula C24H29N3O2 B2657155 N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 2058515-88-9](/img/structure/B2657155.png)

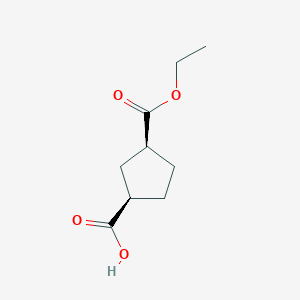

N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been the focus of many research studies due to their significant biological activities . These compounds have been used in the development of various therapeutic agents, including those used in cancer treatment .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed, including the Eguchi-aza Wittig approach, the Mazurkiewicz–Ganesan approach, and other approaches .Molecular Structure Analysis

Quinazoline derivatives can be presented as quinazolinones fused with a simple piperazine ring system or as more complex spiro moieties . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For example, the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction have been used in the synthesis of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and substituents .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Quinazoline derivatives, including the compound , exhibit promising anticancer properties. They interfere with cancer cell growth, proliferation, and survival pathways. Notably, several quinazoline-based drugs have been approved for clinical use. For instance:

- Erlotinib and Gefitinib are used to treat lung and pancreatic cancers by inhibiting epidermal growth factor receptor (EGFR) signaling .

Antiviral Activity

Indole derivatives, which share structural similarities with quinazolines, have demonstrated antiviral potential. While specific studies on the compound are scarce, related quinazoline derivatives have shown activity against viruses such as influenza A and Coxsackie B4 virus .

Antioxidant Properties

Quinazoline derivatives, including our compound, may possess antioxidant activity. Although direct evidence for this specific compound is limited, its structural features suggest potential antioxidant effects .

Anti-Inflammatory and Analgesic Effects

Indole derivatives, which share some pharmacophoric features with quinazolines, have been investigated for anti-inflammatory and analgesic properties. While not directly studied for this compound, related indole scaffolds have shown promise .

Central Nervous System (CNS) Applications

The lipophilicity of quinazolines allows them to penetrate the blood-brain barrier, making them suitable for targeting CNS diseases. However, specific studies on our compound’s CNS effects are lacking .

Miscellaneous Pharmacological Activities

Quinazoline derivatives have also been explored for antibacterial, antifungal, antimalarial, anticonvulsant, and antidiabetic activities. While data on our compound are limited, it shares structural features with other quinazolines exhibiting these properties .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-12-oxo-N-(4-propan-2-ylphenyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-16(2)17-8-11-19(12-9-17)25-23(28)18-10-13-20-21(15-18)26(3)22-7-5-4-6-14-27(22)24(20)29/h8-13,15-16,22H,4-7,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZJMXFDDDZNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)

![2-[3-Methyl-7-(2-methylpropyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide](/img/structure/B2657079.png)

![ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2657081.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2657089.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)